molecular formula C11H11N3OS B11203568 3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol

3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol

Cat. No.: B11203568
M. Wt: 233.29 g/mol
InChI Key: QIFXHKWRDDZATG-UHFFFAOYSA-N
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Description

3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable phenolic compounds in the presence of catalysts like piperidine in refluxing ethanol . This reaction yields the desired triazolothiadiazine derivatives with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenolic derivatives .

Scientific Research Applications

3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PHENOL is unique due to its specific substitution pattern and the resulting pharmacological profile. Its combination of triazole and thiadiazole rings provides a versatile scaffold for drug design and development, offering potential advantages over other similar compounds .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol

InChI

InChI=1S/C11H11N3OS/c1-7-6-14-10(12-13-11(14)16-7)8-3-2-4-9(15)5-8/h2-5,7,15H,6H2,1H3

InChI Key

QIFXHKWRDDZATG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)O

Origin of Product

United States

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